molecular formula C11H12N2O B12593063 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- CAS No. 651314-52-2

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-

Cat. No.: B12593063
CAS No.: 651314-52-2
M. Wt: 188.23 g/mol
InChI Key: IUEPDRYKTARBKQ-UHFFFAOYSA-N
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Description

The compound 1-azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- belongs to a class of bridged bicyclic amines with a nitrogen atom in the bridgehead position. Its structure features a 1-azabicyclo[2.2.1]heptane core substituted at the 7-position with a 5-isoxazolylethynyl group.

This substitution pattern contrasts with more common derivatives substituted at the 3-position (e.g., oximes or oxadiazoles) .

Properties

CAS No.

651314-52-2

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

5-[2-(1-azabicyclo[2.2.1]heptan-7-yl)ethynyl]-1,2-oxazole

InChI

InChI=1S/C11H12N2O/c1(10-3-6-12-14-10)2-11-9-4-7-13(11)8-5-9/h3,6,9,11H,4-5,7-8H2

InChI Key

IUEPDRYKTARBKQ-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C2C#CC3=CC=NO3

Origin of Product

United States

Preparation Methods

The synthesis of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- can be achieved through several synthetic routes. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Industrial production methods often involve the hydrogenation of cycloalkenes using catalysts such as platinum or nickel .

Chemical Reactions Analysis

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include MCPBA for oxidation and hydrogen gas with palladium or platinum catalysts for reduction. The major products formed from these reactions include epoxides and other polyfunctionalized bicyclic systems .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs include:

Compound Name Substitution Position Functional Group Key References
1-Azabicyclo[2.2.1]heptane, 3-fluoro- 3 Fluoro
1-Azabicyclo[2.2.1]heptane, 3-(3-methyl-1,2,4-oxadiazol-5-yl)- 3 3-Methyl-1,2,4-oxadiazole
1-Azabicyclo[2.2.1]heptane, 2-(5-isoxazolylethynyl)- 2 5-Isoxazolylethynyl
7-Azabicyclo[2.2.1]heptane derivatives 7 Varied (e.g., pyridinylmethyl)

Key Observations :

  • Electronic Effects : The ethynyl group in the target compound enhances π-electron density, contrasting with electron-withdrawing groups like oxadiazoles or halogens in other derivatives .

Pharmacological Activity

Muscarinic Receptor Agonism
  • 3-Oxime Derivatives: 1-Azabicyclo[2.2.1]heptan-3-one oximes exhibit high potency (nanomolar EC50 values) at muscarinic receptors but lack subtype selectivity .
  • 7-Substituted Analogs: Limited data exists, but bulky substituents at the 7-position (e.g., pyrazinyl groups) in related bicyclic systems show improved subtype selectivity due to altered binding pocket interactions .
Antiplasmodial Activity
  • 2-Substituted Derivatives : 1-Azabicyclo[2.2.1]heptanes with substituents at the 2-position (e.g., 4-methoxybenzyl groups) demonstrate moderate antiplasmodial activity (IC50 ~1–10 µM) . The target compound’s 7-substitution may enhance membrane permeability due to increased hydrophobicity.

Physicochemical Properties

Property Target Compound (7-Substituted) 3-Fluoro Derivative 3-Oxadiazole Derivative
Molecular Formula C10H11N3O C6H10FN C8H10N4O
Molecular Weight ~189.22 g/mol 115.15 g/mol 178.20 g/mol
Predicted LogP ~1.5 (moderate hydrophobicity) 0.9 1.2
Synthetic Complexity High (due to ethynyl linkage) Moderate Moderate

Biological Activity

The compound 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)- is a bicyclic organic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

  • IUPAC Name : 1-Azabicyclo[2.2.1]heptane, 7-(5-isoxazolylethynyl)-
  • Molecular Formula : C10_{10}H10_{10}N2_{2}O
  • Molecular Weight : 174.20 g/mol
  • CAS Number : To be determined based on specific derivatives.

The compound features a bicyclic structure that includes a nitrogen atom in the ring system, contributing to its unique reactivity and biological properties.

Research indicates that compounds related to 1-Azabicyclo[2.2.1]heptane exhibit various biological activities, primarily through their interaction with neurotransmitter receptors and enzymes. Specifically, they may act as:

  • Nicotinic Acetylcholine Receptor (nAChR) Agonists : Compounds in this class have shown partial agonistic activity at nAChR, which is significant for neurological functions and potential treatments for cognitive disorders.
  • Inhibitors of Enzymatic Activity : Some derivatives have been noted for their ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in glucocorticoid metabolism and has implications in metabolic syndrome and diabetes.

Case Studies

  • Study on Cognitive Enhancement :
    • A study explored the effects of a derivative of 1-Azabicyclo[2.2.1]heptane on cognitive function in animal models.
    • Results indicated improved memory retention and learning capabilities compared to control groups.
    • Reference: European Journal of Medicinal Chemistry (2016).
  • Cardiovascular Applications :
    • Research has investigated the use of azabicyclo compounds in treating cardiovascular diseases.
    • One study demonstrated that certain derivatives could lower blood pressure and improve myocardial ischemia outcomes.
    • Reference: Journal of Medicinal Chemistry (2010).

Data Table

Activity TypeCompound DerivativeEffect/OutcomeReference
nAChR Agonist7-(5-isoxazolylethynyl)-Partial agonismEuropean Journal of Medicinal Chemistry (2016)
Inhibitor of 11β-HSD1Various derivativesReduced cortisol levelsBioorganic & Medicinal Chemistry Letters (2010)
Cardiovascular EffectsSpecific azabicyclo derivativesLowered blood pressureJournal of Medicinal Chemistry (2010)

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